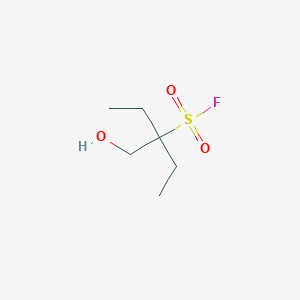
3-(Hydroxymethyl)pentane-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)pentane-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in various chemical and biological applications. This compound features a sulfonyl fluoride group attached to a pentane backbone with a hydroxymethyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)pentane-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of a sulfonyl chloride precursor with a fluoride source. For instance, the reaction of 3-(Hydroxymethyl)pentane-3-sulfonyl chloride with potassium fluoride in the presence of a phase transfer catalyst can yield the desired sulfonyl fluoride .
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO₂F₂) as a fluorinating agent. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)pentane-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Addition Reactions: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Addition Reactions: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonothioate derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Addition Reactions: Formation of addition products with electrophiles.
Applications De Recherche Scientifique
3-(Hydroxymethyl)pentane-3-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl fluoride groups.
Biology: Employed in the study of enzyme inhibition, particularly serine proteases.
Medicine: Investigated for its potential as a covalent inhibitor in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)pentane-3-sulfonyl fluoride involves the formation of a covalent bond with target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic residues in proteins, such as serine or cysteine. This covalent modification can inhibit enzyme activity or alter protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hydroxymethyl)pentane-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.
3-(Hydroxymethyl)pentane-3-sulfonyl bromide: Similar structure but with a sulfonyl bromide group.
3-(Hydroxymethyl)pentane-3-sulfonyl iodide: Similar structure but with a sulfonyl iodide group.
Uniqueness
3-(Hydroxymethyl)pentane-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides distinct reactivity and stability compared to its chloride, bromide, and iodide counterparts. The fluoride group offers enhanced electrophilicity and resistance to hydrolysis, making it particularly valuable in biological and chemical applications .
Propriétés
Formule moléculaire |
C6H13FO3S |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
3-(hydroxymethyl)pentane-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H13FO3S/c1-3-6(4-2,5-8)11(7,9)10/h8H,3-5H2,1-2H3 |
Clé InChI |
LHBSYQGEHFOBDR-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CO)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)
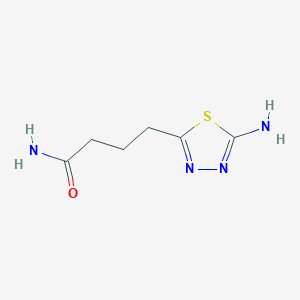
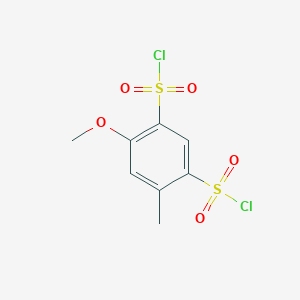




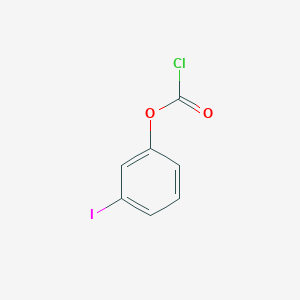
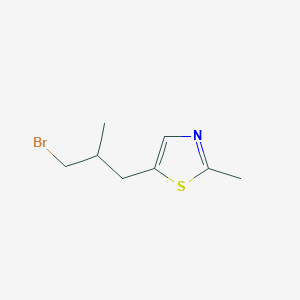

![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
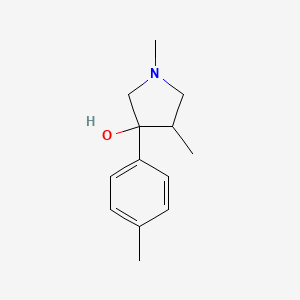
![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)
